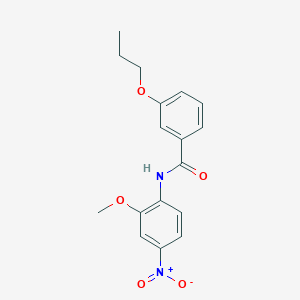
N-(4-sec-butylphenyl)-3-phenylbutanamide
Descripción general
Descripción
N-(4-sec-butylphenyl)-3-phenylbutanamide, commonly known as JNJ-7925476, is a novel and selective antagonist of the cannabinoid CB1 receptor. It was first synthesized in 2008 by researchers at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. Since then, it has been extensively studied for its potential therapeutic applications in various diseases and disorders.
Mecanismo De Acción
JNJ-7925476 selectively binds to and blocks the cannabinoid CB1 receptor, which is primarily expressed in the brain and central nervous system. This receptor plays a key role in regulating appetite, metabolism, and reward pathways, as well as mediating the psychoactive effects of marijuana. By blocking this receptor, JNJ-7925476 can modulate these pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
JNJ-7925476 has been shown to reduce food intake and body weight in animal models of obesity, as well as improve glucose metabolism and insulin sensitivity in models of metabolic syndrome. It has also been found to reduce drug-seeking behavior in animal models of drug addiction. These effects are thought to be mediated by the blockade of the CB1 receptor in the brain and central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using JNJ-7925476 in lab experiments is its high selectivity for the CB1 receptor, which reduces the potential for off-target effects. Additionally, its novel structure and mechanism of action make it a valuable tool for studying the role of the CB1 receptor in various physiological and pathological processes. However, one limitation is that its synthesis is relatively complex and may require specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on JNJ-7925476. One area of interest is its potential as a treatment for obesity and metabolic syndrome, as it has been shown to improve these conditions in animal models. Another area of interest is its potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to elucidate the precise mechanisms by which JNJ-7925476 modulates appetite, metabolism, and reward pathways in the brain.
Aplicaciones Científicas De Investigación
JNJ-7925476 has been studied extensively for its potential therapeutic applications in various diseases and disorders, including obesity, metabolic syndrome, and drug addiction. It has been shown to reduce food intake and body weight in animal models of obesity, as well as improve glucose metabolism and insulin sensitivity in models of metabolic syndrome. Additionally, it has been found to reduce drug-seeking behavior in animal models of drug addiction.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-4-15(2)18-10-12-19(13-11-18)21-20(22)14-16(3)17-8-6-5-7-9-17/h5-13,15-16H,4,14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOCBKYRLUKSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenyl)-2-oxoethyl 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3974732.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4,5-trimethoxybenzamide](/img/structure/B3974739.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3974746.png)
![ethyl 4-(cyclopropylmethyl)-1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B3974754.png)



![5'-acetyl-2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile](/img/structure/B3974775.png)
![1-isobutyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3974780.png)
![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3974797.png)
![4-{5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3974799.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3974814.png)
![1-[4-biphenylyl(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3974815.png)
![N-(5-chloro-2-methylphenyl)-3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974819.png)